molecular formula C13H12ClNOS2 B3038152 3-(4-Chlorobenzoyl)-4,4-bis(methylsulfanyl)-3-butenenitrile CAS No. 77147-93-4

3-(4-Chlorobenzoyl)-4,4-bis(methylsulfanyl)-3-butenenitrile

Cat. No.: B3038152
CAS No.: 77147-93-4
M. Wt: 297.8 g/mol
InChI Key: ZNPODFARJUFMJI-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzoyl)-4,4-bis(methylsulfanyl)-3-butenenitrile is an organic compound characterized by the presence of a chlorobenzoyl group, two methylsulfanyl groups, and a butenenitrile moiety

Properties

IUPAC Name

3-(4-chlorobenzoyl)-4,4-bis(methylsulfanyl)but-3-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS2/c1-17-13(18-2)11(7-8-15)12(16)9-3-5-10(14)6-4-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPODFARJUFMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(CC#N)C(=O)C1=CC=C(C=C1)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzoyl)-4,4-bis(methylsulfanyl)-3-butenenitrile typically involves the reaction of 4-chlorobenzoyl chloride with a suitable precursor containing the butenenitrile and methylsulfanyl groups. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzoyl)-4,4-bis(methylsulfanyl)-3-butenenitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorobenzoyl)-4,4-bis(methylsulfanyl)-3-butenenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzoyl)-4,4-bis(methylsulfanyl)-3-butenenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further investigation to elucidate .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoyl chloride: A precursor used in the synthesis of various compounds.

    4-Chlorobenzoyl acrylic acid: Another compound with a chlorobenzoyl group.

    2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: A compound with a similar chlorobenzoyl moiety.

Uniqueness

3-(4-Chlorobenzoyl)-4,4-bis(methylsulfanyl)-3-butenenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methylsulfanyl and nitrile groups in the same molecule is relatively uncommon, making it a valuable compound for research and industrial purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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